molecular formula C19H21N3O2S B4811194 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B4811194
M. Wt: 355.5 g/mol
InChI Key: HBGGUZJJNRKTER-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with methoxy (6-position) and three methyl groups (2,2,4-positions). A pyrimidin-2-ylsulfanyl group is linked via an ethanone bridge. The quinoline moiety is known for its role in medicinal chemistry due to its planar aromatic structure, enabling interactions with biological targets like enzymes or DNA .

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-13-11-19(2,3)22(16-7-6-14(24-4)10-15(13)16)17(23)12-25-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGGUZJJNRKTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=CC=N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone)

  • Core Structure: 3,4-Dihydroquinoline (partially saturated quinoline ring).
  • Substituents : 4-Phenyl, pyrimidinylthio, and methyl groups.
  • A phenyl group at the 4-position (vs. methoxy at 6-position in the target) may increase hydrophobicity.
  • Activity : Explicitly cited as a prostate cancer therapeutic .

N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide ()

  • Core Structure: Dihydroisoquinoline (benzazepine analog).
  • Substituents : 4-Chlorophenyl, methanesulfonamide.
  • Key Differences: The isoquinoline core differs in nitrogen positioning, affecting electronic properties. A sulfonamide group replaces the pyrimidinylsulfanyl, altering hydrogen-bonding capacity.
  • Activity: Not explicitly stated but likely targets ion channels or enzymes due to sulfonamide functionality .

1-{2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl}ethanone ()

  • Core Structure : Quinazoline (two nitrogen atoms in the bicyclic system).
  • Substituents: Ethyl, methyl, and pyrimidinylamino groups.
  • quinoline. Amino linkage to pyrimidine (vs. sulfanyl in the target) modifies electronic and steric profiles.
  • Activity: Not specified, but quinazolines are known kinase inhibitors .

2-Phenyl-1-(pyridin-2-yl)ethanone ()

  • Core Structure: Pyridine (monocyclic) with ethanone-linked phenyl.
  • Substituents : Phenyl and pyridinyl groups.
  • Simpler structure with fewer substituents.
  • Activity : Cited as a synthetic intermediate with possible biological target interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activities Reference
Target Compound Quinoline 6-Methoxy, 2,2,4-trimethyl, pyrimidinylsulfanyl ~397.5 (estimated) Inferred anticancer
AR54 Dihydroquinoline 4-Phenyl, pyrimidinylthio, methyl ~403.5 Prostate cancer therapy
N-(4-Chlorophenyl)-... () Dihydroisoquinoline 4-Chlorophenyl, methanesulfonamide ~435.9 Ion channel modulation
Quinazoline derivative () Quinazoline 6-Ethyl, 4-methyl, pyrimidinylamino ~337.4 Kinase inhibition
2-Phenyl-1-(pyridin-2-yl)ethanone Pyridine Phenyl, pyridinyl 197.2 Synthetic intermediate

Research Findings and Implications

  • Quinoline vs. Dihydroquinoline: The fully aromatic quinoline in the target compound may enhance DNA intercalation compared to AR54’s dihydroquinoline, but reduced solubility could limit bioavailability .
  • Methoxy vs.
  • Pyrimidinylsulfanyl vs. Sulfonamide: The pyrimidinylsulfanyl group offers dual hydrogen-bond acceptor sites (sulfur and pyrimidine N), whereas sulfonamides () are stronger hydrogen-bond donors .
  • Quinazoline Derivatives: The quinazoline core’s dual nitrogen atoms () may confer higher affinity for ATP-binding pockets in kinases compared to quinoline-based compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

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